Methyl 3-amino-4-fluorobenzoate
Overview
Description
Methyl 3-amino-4-fluorobenzoate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an amino group at the third position and a fluorine atom at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-amino-4-fluorobenzoate can be synthesized through the esterification of 3-amino-4-fluorobenzoic acid. The process involves the reaction of 3-amino-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. The reaction mixture is refluxed for about 20 hours to ensure complete esterification .
Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can influence the reactivity of the compound in electrophilic aromatic substitution reactions.
Reduction and Oxidation: The compound can undergo reduction to form corresponding amines or oxidation to form nitro compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Electrophilic Aromatic Substitution: Reagents like nitrating agents (e.g., nitric acid) or sulfonating agents (e.g., sulfuric acid).
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Substituted benzoates.
Electrophilic Aromatic Substitution: Nitro or sulfonated derivatives.
Reduction: Amines.
Oxidation: Nitro compounds.
Scientific Research Applications
Methyl 3-amino-4-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 3-amino-4-fluorobenzoate depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the amino and fluorine groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity .
Comparison with Similar Compounds
- Methyl 4-amino-3-fluorobenzoate
- Methyl 3-fluorobenzoate
- Methyl 3-amino-4-chlorobenzoate
Comparison: Methyl 3-amino-4-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to similar compounds. For instance, the presence of the fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .
Properties
IUPAC Name |
methyl 3-amino-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABELEDYNIKPYTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30501853 | |
Record name | Methyl 3-amino-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
369-26-6 | |
Record name | Benzoic acid, 3-amino-4-fluoro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=369-26-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-amino-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30501853 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-amino-4-fluorobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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